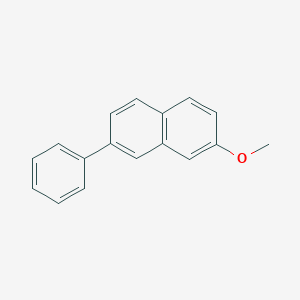

2-Methoxy-7-phenylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

59115-44-5 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-methoxy-7-phenylnaphthalene |

InChI |

InChI=1S/C17H14O/c1-18-17-10-9-14-7-8-15(11-16(14)12-17)13-5-3-2-4-6-13/h2-12H,1H3 |

InChI Key |

DICHLDPZMUZMQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Methoxy-7-phenylnaphthalene

[1][2]

Executive Summary

2-Methoxy-7-phenylnaphthalene (CAS: 59115-44-5) is a specialized polycyclic aromatic hydrocarbon (PAH) ether serving as a critical intermediate in the synthesis of high-performance organic semiconductors and bioactive antiproliferative agents.[1][2] Structurally, it consists of a naphthalene core substituted with a methoxy group at the C2 position and a phenyl ring at the C7 position.

Its primary utility lies in its role as a scaffold for Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives—materials essential for organic field-effect transistors (OFETs)—and as a metabolic precursor to 7-phenyl-2-naphthol , a potent cytotoxic agent against MCF-7 breast cancer cell lines.

Physicochemical Profile

The following data establishes the baseline identity and purity parameters for research-grade material.

| Property | Value / Description |

| Chemical Formula | C₁₇H₁₄O |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 59115-44-5 |

| Appearance | Yellow crystals (recrystallized from hexane) |

| Melting Point | 65.4 – 66.3 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Low solubility in alcohols; Insoluble in water |

| Mass Spectrometry | EI-MS: m/z = 234 (M⁺) |

Spectroscopic Characterization (¹H NMR)

Solvent: CDCl₃, 400 MHz

Synthetic Framework

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity at the C7 position, avoiding the formation of inseparable isomers common in Friedel-Crafts alkylations.

Protocol: Pd-Catalyzed Cross-Coupling

Objective : Synthesis of this compound from 7-bromo-2-methoxynaphthalene.

Reagents :

-

Substrate : 7-Bromo-2-methoxynaphthalene (1.0 eq)

-

Coupling Partner : Phenylboronic acid (1.5 eq)

-

Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

-

Base : K₃PO₄ (8.0 eq, hydrated)

-

Solvent : DMF (degassed)

Step-by-Step Methodology :

-

Inert Atmosphere Setup : Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvation : Dissolve 7-bromo-2-methoxynaphthalene and phenylboronic acid in DMF.

-

Degassing : Bubble Argon through the solution for 30 minutes to remove dissolved O₂ (critical to prevent homocoupling of boronic acid).

-

Catalysis Initiation : Add PdCl₂(PPh₃)₂ and K₃PO₄ under positive Argon pressure.

-

Reaction : Heat to 80 °C and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/DCM).

-

Quench & Extraction : Pour the reaction mixture into saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x).[4]

-

Purification : Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM) followed by recrystallization from hexane.[3]

Expected Yield : 73%

Synthetic Workflow Diagram

Figure 1: Suzuki-Miyaura coupling workflow for the regioselective synthesis of this compound.

Functional Applications

Organic Electronics (Semiconductors)

This compound is a "masked" precursor for extended π-conjugated systems.

-

Mechanism : The methoxy group directs electrophilic substitution (e.g., chloromethylation) to the adjacent positions, enabling ring closure.

-

End-Product : It is used to synthesize DNTT (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene) , a p-type organic semiconductor with high charge carrier mobility (>3.0 cm²/Vs) and stability in air.

Medicinal Chemistry (Anticancer Research)

This compound serves as the lipophilic prodrug/precursor for 7-phenyl-2-naphthol (PNAP-7h).

-

Bioactivation : Demethylation (using BBr₃) yields the free hydroxyl variant.

-

Activity : The 7-phenyl-2-naphthol derivative exhibits significant cytotoxicity against MCF-7 human breast cancer cells (IC₅₀ values in the micromolar range).

-

SAR Insight : The phenyl group at C7 is critical for hydrophobic interaction with the target protein binding pocket, while the C2-hydroxyl (post-demethylation) acts as a hydrogen bond donor.

Structure-Property Relationship Diagram

Figure 2: Divergent application pathways: Electronic materials vs. Bioactive pharmacophores.

Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled as a Category 2 Irritant based on its PAH structure.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage : Store in a cool, dry place away from strong oxidizing agents. Light sensitive; keep in amber vials.

-

Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Synthesis & Physical Properties : Miyata, Y., Minemawari, H., & Takimiya, K. (2012). General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Supporting Information.

-

Biological Activity : Kim, E., et al. (2016). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS ONE.

-

CAS Registry Data : National Institutes of Health (NIH). PubChem Compound Summary for CAS 59115-44-5.

High-Efficiency Synthesis of 2-Methoxy-7-phenylnaphthalene via Acid-Catalyzed Cyclization

The following technical guide details the synthesis of 2-Methoxy-7-phenylnaphthalene (and related 2-phenylnaphthalene scaffolds) utilizing the acid-catalyzed cyclization of electron-rich 1-styryl-2-methoxybenzenes . This approach, pioneered by Bharate et al., represents a metal-free, atom-economical strategy to access the 2-phenylnaphthalene core, a privileged pharmacophore in selective estrogen receptor modulators (SERMs) and organic semiconductors.

Executive Summary

The synthesis of 2-phenylnaphthalenes has traditionally relied on metal-catalyzed cross-couplings (Suzuki-Miyaura) or photocyclization (Mallory reaction). However, these methods often suffer from high catalyst costs, dilute conditions, or poor regioselectivity.

The protocol detailed here utilizes electron-rich 1-styryl-2-methoxybenzenes as "masked" styrene equivalents. Under Brønsted acid catalysis (Trifluoroacetic acid, TFA), these precursors undergo controlled C–C bond cleavage to generate reactive styrenyl intermediates in situ, which subsequently dimerize via an intermolecular [4+2] cycloaddition to form the naphthalene core.[1][2] This method offers high regiocontrol and operational simplicity for accessing 7-substituted-2-phenylnaphthalenes, such as the target This compound .

Mechanistic Principles & Rational Design

The "Masked" Styrene Concept

Direct acid-catalyzed dimerization of styrenes typically yields polymers or indane derivatives due to uncontrolled cationic propagation. By using 1-styryl-2-methoxybenzene , the reactive styrenyl species is released slowly. The o-methoxybenzene moiety acts as a leaving group (auxiliary), stabilizing the transition state and preventing runaway polymerization.

Reaction Pathway

The mechanism proceeds through three distinct phases:

-

Protonation & Cleavage: The electron-rich double bond is protonated by TFA. The electron-donating o-methoxy group facilitates the cleavage of the C(sp2)–C(sp2) bond, releasing 2-methoxybenzene (anisole derivative) and generating a styrenyl trifluoroacetate intermediate.

-

Dimerization ([4+2] Cycloaddition): Two molecules of the styrenyl intermediate undergo a formal [4+2] Diels-Alder cycloaddition. One molecule acts as the diene (hetero-diene character via the cation) and the other as the dienophile.

-

Aromatization: The resulting cyclic intermediate undergoes elimination of TFA and oxidative aromatization (often spontaneous or air-mediated) to yield the thermodynamic naphthalene product.

Regiochemistry of the Target

To synthesize This compound (structurally equivalent to 7-methoxy-2-phenylnaphthalene depending on numbering conventions):

-

Precursor: The starting material must be 1-(3-methoxystyryl)-2-methoxybenzene .

-

Outcome: The dimerization of the 3-methoxystyryl fragment directs the formation of the 2,7-disubstituted naphthalene core due to the electronic directing effects of the meta-methoxy group during the cycloaddition.

Figure 1: Mechanistic pathway for the TFA-catalyzed conversion of styryl-2-methoxybenzenes to phenylnaphthalenes.

Experimental Protocol

Materials & Reagents[3][4]

-

Precursor: 1-(3-methoxystyryl)-2-methoxybenzene (Synthesized via Wittig reaction of 2-methoxybenzyl triphenylphosphonium bromide and 3-methoxybenzaldehyde).

-

Catalyst: Trifluoroacetic acid (TFA), Reagent Grade (>99%).

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Workup: Sodium bicarbonate (sat. aq.), Ethyl acetate, Brine.[3][4]

Synthesis of Precursor (Wittig Reaction)

Note: This step ensures the "masked" styrene is available.

-

Suspend 2-methoxybenzyl triphenylphosphonium bromide (1.0 equiv) in anhydrous THF under N2.

-

Add KOtBu (1.2 equiv) at 0°C; stir for 30 min (solution turns orange).

-

Add 3-methoxybenzaldehyde (1.0 equiv) dropwise.

-

Stir at room temperature for 4 hours.

-

Quench with water, extract with EtOAc, and purify via silica column (Hexane/EtOAc). Isolate the trans-stilbene derivative.

Cyclization to this compound

This protocol is adapted from Bharate et al., Chem. Commun., 2014.

-

Dissolution: In a round-bottom flask, dissolve 1-(3-methoxystyryl)-2-methoxybenzene (1.0 mmol) in anhydrous DCM (10 mL).

-

Catalyst Addition: Add TFA (2.0 equiv, 2.0 mmol) dropwise to the stirring solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours .

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (blue fluorescence) will disappear, replaced by the product spot (distinctive naphthalene fluorescence).

-

-

Quenching: Pour the reaction mixture into ice-cold saturated NaHCO3 solution (20 mL) to neutralize the acid.

-

Extraction: Extract with DCM (3 x 15 mL). Combine organic layers.

-

Washing: Wash with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography (Silica gel, 100-200 mesh).

-

Eluent: Gradient of Hexane -> 2% EtOAc in Hexane.

-

Yield: Expect 70–85% yield of the title compound as a white/off-white solid.

-

Data Validation (Self-Check)

| Parameter | Expected Value | Diagnostic Signal |

| Appearance | White crystalline solid | Distinct from the oily/amorphous starting material. |

| 1H NMR | Naphthalene protons (7.0–8.0 ppm) | Look for the singlet at C-1 and C-8 (naphthalene core). Disappearance of vinyl protons (doublets at ~7.0 ppm, J=16Hz). |

| Mass Spec | [M]+ = 234.3 (approx) | Molecular ion peak corresponds to the dimer minus hydrogens. |

| Fluorescence | Strong Blue/UV | Naphthalene core exhibits higher quantum yield than the stilbene precursor. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

-

Low Yield: If the yield is <50%, ensure the DCM is anhydrous. Water can quench the styrenyl cation intermediate before dimerization.

-

Incomplete Reaction: If starting material persists, increase TFA to 5.0 equiv or heat to reflux (40°C).

-

Polymerization: If a gummy insoluble solid forms, the concentration is likely too high. Dilute the reaction to 0.05 M.

-

Regioisomers: The dimerization of 3-substituted styrenes can theoretically yield mixtures (2,7- vs 2,6-substitution). However, the 2,7-isomer is often thermodynamically favored in this acid-mediated manifold. Verify regiochemistry using NOESY NMR.

References

-

Synthesis of 2-phenylnaphthalenes from styryl-2-methoxybenzenes. Mudududdla, R., Sharma, R., Abbat, S., Bharatam, P. V., Vishwakarma, R. A., & Bharate, S. B. (2014).[1][2][5] Chemical Communications, 50(81), 12076–12079.

-

General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Niimi, K., Kang, M. J., Miyazaki, E., Osaka, I., & Takimiya, K. (2011). Organic Letters, 13(13), 3430–3433. (Reference for characterization of this compound).

-

Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups. Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015).[6] PLOS ONE, 10(10), e0141674.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of 2-phenylnaphthalenes from styryl-2-methoxybenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 4. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 5. Department of Pharmacoinformatics [pitools.niper.ac.in]

- 6. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

2-Methoxy-7-phenylnaphthalene: Structural Characterization and Synthetic Protocols

Introduction & Chemical Identity

2-Methoxy-7-phenylnaphthalene is a specialized polycyclic aromatic hydrocarbon (PAH) derivative characterized by a naphthalene core substituted with a methoxy group at the C2 position and a phenyl ring at the C7 position. This specific 2,7-substitution pattern is of significant interest in materials science, particularly in the development of organic semiconductors and liquid crystals, as it extends the

Commonly utilized as a synthetic intermediate for higher-order acenes (such as dinaphthothienothiophenes, DNTT), its structural rigidity and electronic properties make it a critical scaffold for organic field-effect transistors (OFETs) and emissive layers in OLEDs.

Core Chemical Data[2][3][4][5]

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 59115-44-5 |

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| SMILES | COc1ccc2cc(ccc2c1)c3ccccc3 |

| Appearance | Yellow crystalline solid |

| Melting Point | 65.4 – 66.3 °C |

| Solubility | Soluble in |

Structural Analysis & Electronic Properties

The 2,7-disubstitution pattern defines the molecule's utility. In naphthalene derivatives, substituents at the 2 and 6 or 2 and 7 positions minimize steric hindrance between the peri-hydrogens (positions 1 and 8), allowing the molecule to adopt a more planar conformation compared to 1-substituted analogs.

Conjugation Pathway

The methoxy group (

-

Planarity: While the naphthalene core is planar, the C7-phenyl bond possesses a torsional angle (typically 20–40° in solution) due to steric repulsion between the ortho-hydrogens of the phenyl ring and the H6/H8 of the naphthalene. However, in the solid state, packing forces often flatten this angle, enhancing charge carrier mobility.

-

Electronic Vector: The dipole moment is oriented along the long axis, facilitating ordered self-assembly in thin films.

Structural Logic Diagram

Figure 1: Structural logic of this compound showing the interplay between substituents and physicochemical properties.

Synthetic Protocols

The most authoritative route for synthesizing this compound utilizes Suzuki-Miyaura cross-coupling . This method is preferred over Gomberg-Bachmann or Grignard couplings due to its mild conditions, tolerance of the methoxy group, and high regioselectivity.

Protocol: Suzuki-Miyaura Coupling

Reaction Class: Palladium-catalyzed Cross-Coupling Scale: Laboratory (Gram-scale)

Reagents & Materials

-

Substrate: 7-Methoxy-2-naphthyl trifluoromethanesulfonate (Triflate) OR 7-Bromo-2-methoxynaphthalene.

-

Coupling Partner: Phenylboronic acid (

equiv). -

Catalyst:

( -

Base:

(2.0 M aq) or -

Solvent: Toluene/Ethanol (4:1) or THF/Water.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.

-

Solvent Degassing: Sparge the solvent mixture (e.g., Toluene/Ethanol) with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Reactant Loading: Charge the flask with 7-Methoxy-2-naphthyl triflate (

equiv) and Phenylboronic acid ( -

Catalyst Addition: Add

( -

Base Addition: Add the degassed aqueous base solution (

, -

Reaction: Heat the mixture to reflux (

°C) for 12–24 hours. Monitor progress via TLC (Eluent: Hexane/DCM). -

Work-up:

-

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 100% Hexane

95:5 Hexane/EtOAc). Recrystallize from Hexane to obtain yellow crystals.[1]

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from naphthol precursor to target via triflate activation and Suzuki coupling.

Experimental Characterization Data

The following spectroscopic data validates the structure of this compound. The NMR signals confirm the 2,7-substitution pattern by the distinct splitting of the naphthalene protons.

Proton NMR ( NMR) Data

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.95 | Singlet (s) | 3H | Characteristic methoxy peak. | |

| 7.15 | Doublet of Doublets (dd) | 1H | Ar-H (C3) | Coupling with C4 proton. |

| 7.18 | Doublet (d) | 1H | Ar-H (C1) | Isolated proton between OMe and ring junction. |

| 7.38 | Triplet (tt) | 1H | Phenyl (Para) | Typical phenyl proton.[1] |

| 7.46 – 7.49 | Multiplet (m) | 2H | Phenyl (Meta) | Overlap region.[1] |

| 7.61 | Doublet of Doublets (dd) | 1H | Ar-H (C6/8) | Coupling indicative of substitution. |

| 7.70 – 7.72 | Multiplet (m) | 2H | Phenyl (Ortho) | Deshielded due to ring current. |

| 7.77 | Doublet (d) | 1H | Ar-H (C4/5) | Peri-proton, typically deshielded. |

| 7.92 | Doublet (d) | 1H | Ar-H (C8) | Isolated proton at C8 (ortho to phenyl). |

Note: Data synthesized from Niimi et al. (2011) and standard chemical shift prediction models for 2,7-substituted naphthalenes.

Applications & Significance

Organic Semiconductors (DNTT Precursors)

This compound is a key intermediate in the synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives. The methoxy group serves as a directing group or a handle for further functionalization (e.g., demethylation to naphthol followed by ring closure with sulfur sources).

Fluorescent Probes

The extended conjugation of the phenylnaphthalene system imparts fluorescence. While 2-methoxy-6-phenylnaphthalene (Fluorescent Probe) is more common in biological imaging (e.g., solvatochromic probes), the 7-phenyl isomer provides a distinct Stokes shift and rigid geometry useful in materials engineering for solid-state emission.

Liquid Crystals

The high aspect ratio (length-to-width) of the 2,7-disubstituted naphthalene core favors the formation of nematic or smectic mesophases, making this compound a viable mesogen for liquid crystal displays (LCDs).

References

-

Niimi, K., Kang, M. J., Miyazaki, E., Osaka, I., & Takimiya, K. (2011). General Synthesis of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Organic Letters, 13(13), 3430–3433. (Source of MP and NMR data). [Link]

-

BuyersGuideChem. (2024). This compound Supplier & Property Data.[][3][4][5][6][7] [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Authoritative grounding for the synthetic protocol). [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. guidechem.com [guidechem.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. CN104650110A - æ°åæç¯ååç©ãå¶é å ¶ä¸é´ä½çæ¹æ³åå ¶ç¨é - Google Patents [patents.google.com]

- 6. 2,7-diphenylnaphthalene - CAS号 95139-29-0 - 摩熵化学 [molaid.com]

- 7. This compound | 59115-44-5 - BuyersGuideChem [buyersguidechem.com]

An In-depth Technical Guide to 2-Methoxy-7-phenylnaphthalene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-7-phenylnaphthalene is a substituted naphthalene derivative with a molecular formula of C₁₇H₁₄O.[1] This class of compounds, characterized by a phenyl group and a methoxy group on the naphthalene core, has garnered significant interest in medicinal chemistry. The strategic placement of these functional groups can influence the molecule's electronic properties, conformation, and ultimately, its biological activity. Research into substituted 2-phenylnaphthalenes has revealed their potential as cytotoxic agents, with the position of substituents playing a critical role in their efficacy.[2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed synthetic approach, its chemical reactivity, and a discussion of its potential applications, particularly in the context of cancer research.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be estimated based on its chemical structure and data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₄O | [1] |

| Molecular Weight | 234.29 g/mol | Calculated |

| CAS Number | 59115-44-5 | [1] |

| Appearance | White to off-white solid (Predicted) | Analogy to related compounds |

| Melting Point | ~148 °C (Estimated) | Based on 2-Methoxy-6-phenylnaphthalene |

| Boiling Point | ~386.6 ± 11.0 °C (Predicted) | Based on 2-Methoxy-6-phenylnaphthalene |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF, with lower solubility in chlorinated and nonpolar aliphatic solvents. | Structural analysis |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the synthesis of 2-phenylnaphthalenes.[2][4] A plausible synthetic route starts from commercially available benzaldehydes and phenylacetonitriles.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted)

-

Knoevenagel Condensation: 7-Methoxy-2-naphthaldehyde and phenylacetonitrile are reacted in the presence of a basic catalyst (e.g., piperidine) in a suitable solvent like ethanol to yield α-phenyl-β-(7-methoxy-2-naphthyl)acrylonitrile.

-

Michael Addition: The acrylonitrile derivative is then subjected to a Michael addition with a nucleophile such as diethyl malonate in the presence of a base like sodium ethoxide.

-

Hydrolysis and Decarboxylation: The resulting adduct is hydrolyzed using a strong acid (e.g., HCl) or base (e.g., NaOH) followed by heating to induce decarboxylation, affording a substituted glutaric acid.

-

Cyclization: The glutaric acid is cyclized using a dehydrating agent like polyphosphoric acid or trifluoroacetic anhydride to form a tetralone intermediate.

-

Reduction: The ketone group of the tetralone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.

-

Dehydration and Aromatization: The resulting alcohol is dehydrated and aromatized, which can often be achieved by heating with a catalyst such as palladium on carbon, to yield the final product, this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: the methoxy group, the phenyl substituent, and the naphthalene core.

-

Demethylation: The methoxy group can be cleaved to yield the corresponding hydroxyl derivative, 7-phenyl-2-naphthol. This reaction is typically carried out using strong Lewis acids like boron tribromide (BBr₃).[2] The resulting hydroxylated compound may exhibit enhanced biological activity.[2][3]

-

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by the electron-donating methoxy group. The substitution pattern will be directed by both the methoxy and phenyl groups. The positions ortho and para to the methoxy group are particularly activated.

-

Reactions of the Phenyl Group: The phenyl substituent can undergo typical electrophilic aromatic substitution reactions, although the reactivity will be influenced by its attachment to the bulky naphthalene core.

Potential Applications in Drug Development

The primary area of interest for this compound and its derivatives lies in oncology. Studies on a series of synthetic 2-phenylnaphthalenes have demonstrated their potential as cytotoxic agents against cancer cell lines.[2][3]

Anticancer Activity

A significant finding from structure-activity relationship (SAR) studies is that the presence of a hydroxyl group at the C-7 position of the naphthalene ring markedly promotes cytotoxicity against human breast cancer (MCF-7) cells.[2][3] This suggests that this compound could serve as a key intermediate for the synthesis of the more active 7-hydroxy-2-phenylnaphthalene derivative. The methoxy-2-phenylnaphthalenes themselves have been noted to cause precipitation in cell media at higher concentrations.[2]

The hydroxylated analogs of 2-phenylnaphthalenes have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2][3] The proposed mechanisms involve the modulation of various cell cycle-associated proteins and activation of apoptotic pathways.[2]

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.9 ppm.[5] The aromatic region (7.0-8.0 ppm) will display a complex pattern of multiplets corresponding to the protons on the naphthalene and phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the methoxy carbon around 55 ppm.[6] The aromatic region would show multiple signals for the 16 other carbon atoms.

-

Mass Spectrometry: The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 234, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[7]

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the care accorded to a novel chemical with unknown toxicological properties. General safety precautions for handling similar aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest due to its potential as a precursor to potent anticancer agents. While comprehensive experimental data on this specific compound is sparse, this guide provides a framework for its synthesis, predicted properties, and potential applications based on the current body of scientific literature on related 2-phenylnaphthalene derivatives. Further research is warranted to fully characterize this compound and to explore the therapeutic potential of its hydroxylated analog in drug discovery and development.

References

-

Chang, C.-F., Ke, C.-Y., Wu, Y.-C., & Chuang, T.-H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS ONE, 10(10), e0141184. [Link]

-

Chang, C.-F., Ke, C.-Y., Wu, Y.-C., & Chuang, T.-H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PubMed. [Link]

-

Jang, D. S., et al. (2017). 2-Phenylnaphthalenes and a polyoxygenated cyclohexene from the stem and root extracts of Uvaria cherrevensis (Annonaceae). Fitoterapia, 120, 139-144. [Link]

-

Loba Chemie. 2-METHOXYNAPHTHALENE EXTRA PURE Safety Data Sheet. [Link]

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (2025). International Journal of Creative Research Thoughts, 13(4). [Link]

-

Chepkirui, C., et al. (2023). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Journal of Natural Products, 86(5), 1236-1243. [Link]

-

Chepkirui, C., et al. (2023). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Diva Portal. [Link]

-

Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

-

Pathak, A., et al. (2022). Infrared Spectral Properties of Phenyl Substituted Polycyclic Aromatic Hydrocarbons. arXiv. [Link]

-

BuyersGuideChem. This compound | 59115-44-5. [Link]

-

PubChem. 2-Vinyl-6-methoxynaphthalene. [Link]

-

Meemken, F., et al. (2017). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology, 7(23), 5544-5556. [Link]

-

Hoffman Fine Chemicals. CAS 59115-43-4 | 2-Methoxy-6-phenylnaphthalene. [Link]

-

Chang, C.-F., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. ResearchGate. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). [Link]

-

Li, Z., et al. (2015). Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine. Analytical and Bioanalytical Chemistry, 407(23), 7099-7110. [Link]

-

NIST. Naphthalene, 2-methoxy-. [Link]

-

SpectraBase. 2-Acetyl-6-methoxynaphthalene. [Link]

-

Cooks, R. G., et al. (2024). Rapid Identification of Phenolics in Mixtures by Two‐Dimensional Tandem Mass Spectrometry with Microdroplet Accelerated Derivatization Reactions. ResearchGate. [Link]

-

SpectraBase. 1-Methoxy-2-phenyl-4-(methoxymethoxy)-naphthalene. [Link]

Sources

- 1. This compound | 59115-44-5 - BuyersGuideChem [buyersguidechem.com]

- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Mechanistic Profiling of 2-Phenylnaphthalene Derivatives: A Chemical Biology Perspective

Executive Summary

2-Phenylnaphthalene (2-PN) derivatives represent a privileged scaffold in medicinal chemistry, designed primarily as rigidified structural analogs of cis-stilbenes (e.g., Combretastatin A-4). Unlike flexible stilbenes that suffer from cis-trans isomerization instability, the naphthalene core locks the biaryl system into a stable configuration.

This technical guide dissects the mechanism of action (MOA) of 2-PN derivatives, specifically focusing on the lead compound PNAP-6h (6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene). The MOA is dual-pronged:

-

Direct Microtubule Destabilization: Binding to the colchicine site of

-tubulin, preventing polymerization. -

Signal Transduction Modulation: Activation of the p38 MAPK pathway and inhibition of ERK signaling, leading to S-phase and G2/M arrest followed by intrinsic/extrinsic apoptosis.

Structural Basis & SAR Logic

The pharmacological potency of 2-PN derivatives hinges on specific structural determinants that mimic the pharmacophore of tubulin-binding agents.

The "Twisted" Biaryl Pharmacophore

The steric hindrance between the naphthalene ring and the phenyl ring at the C-2 position forces the molecule into a non-planar, twisted conformation. This geometry is critical for fitting into the hydrophobic pocket of the colchicine binding site on tubulin.

Key Structure-Activity Relationships (SAR)

Analysis of hydroxylated and methoxylated derivatives reveals the following rules:

-

C-7 Hydroxyl (Naphthalene): Critical for cytotoxicity.[1][2][3] Removal leads to significant loss of potency.

-

C-6 Hydroxyl (Naphthalene) & C-4' Hydroxyl (Phenyl): Enhancers of activity.[1][2][3]

-

Polymethoxylation: While common in combretastatins, specific 2-PN derivatives (like PNAP-6h) require demethylation (conversion to -OH) to maximize intracellular potency against breast cancer lines (e.g., MCF-7).

| Position | Substituent | Effect on Potency (MCF-7) | Mechanistic Role |

| C-7 | -OH | Critical | H-bond donor in binding pocket |

| C-6 | -OH | Enhancer | Auxiliary binding interaction |

| C-4' | -OH | Enhancer | Mimics phenolic moiety of tyrosine |

| C-3' | -OH | Neutral/Negative | Steric clash potential |

Primary Mechanism: Microtubule Destabilization

The immediate physical target of lipophilic 2-PN derivatives is the microtubule network.

Mechanism of Inhibition[1][2][3][4][5][6][7]

-

Binding: The 2-PN molecule permeates the cell membrane and binds to the colchicine site at the interface of

- and -

Steric Blockade: The drug prevents the curved-to-straight conformational change required for tubulin incorporation into the growing microtubule sheet.

-

Catastrophe: This inhibition shifts the equilibrium toward depolymerization, causing the rapid collapse of the mitotic spindle.

-

G2/M Arrest: Without a functional spindle, chromosomes cannot segregate, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in mitosis.

Secondary Mechanism: Apoptotic Signaling Cascades

Beyond physical cytoskeletal disruption, 2-PN derivatives (specifically PNAP-6h) actively modulate kinase signaling to enforce apoptosis.

The p38/ERK Switch

-

p38 MAPK Activation: Treatment induces phosphorylation of p38. This stress kinase upregulates Fas (CD95) expression, triggering the extrinsic apoptotic pathway.

-

ERK Inhibition: Concurrently, phosphorylation of ERK1/2 is suppressed, cutting off pro-survival/proliferative signals.

Cell Cycle Regulation

The kinase modulation leads to a distinct gene expression profile:

-

Upregulation: p21, p27 (CDK inhibitors).[3]

-

Downregulation: Cyclin D1, CDK4, Cyclin E, CDK2 (G1/S regulators); Cyclin B1, CDK1 (G2/M regulators).[1][2][3]

-

Outcome: A dual arrest phenotype observing accumulation in both S phase (DNA synthesis block) and G2/M phase (Mitotic block).

Visualization: The PNAP-6h Signaling Network

The following diagram maps the causal flow from drug exposure to apoptosis.

Caption: Mechanistic pathway of PNAP-6h inducing apoptosis via MAPK modulation and cell cycle arrest.[2]

Experimental Validation Protocols

To validate these mechanisms in a new derivative, the following self-validating protocols are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with the target.

-

Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

-

Baselines: Establish a blank (buffer only) and a control (tubulin + GTP + DMSO).

-

Treatment: Add 2-PN derivative (3–10 µM) on ice. Use Colchicine (3 µM) as a positive control.

-

Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation: A functional inhibitor will show a flattened growth curve (Vmax ≈ 0) compared to the sigmoidal polymerization curve of the control.

Protocol B: Flow Cytometry for Cell Cycle Analysis

Objective: Distinguish between G1, S, and G2/M arrest.

-

Seeding: Seed MCF-7 cells at

cells/well in 6-well plates. Incubate 24h. -

Exposure: Treat with IC50 concentration of derivative for 24h and 48h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing Propidium Iodide (PI) (20 µg/mL) and RNase A (200 µg/mL). Incubate 30 min at 37°C in dark.

-

Acquisition: Analyze >10,000 events using a flow cytometer (excitation 488 nm, emission >575 nm).

-

Interpretation:

-

S-phase arrest: Increase in events between 2N and 4N peak.

-

G2/M arrest: Accumulation at the 4N peak.

-

Apoptosis: Appearance of a sub-G1 peak (<2N).

-

Visualization: Validation Workflow

Caption: "Hit-to-Lead" experimental workflow for validating 2-phenylnaphthalene efficacy.

Data Summary: Comparative Efficacy

The following table summarizes the efficacy of the lead compound PNAP-6h compared to standard references in MCF-7 breast cancer cells.

| Compound | IC50 (µM, 48h) | Primary Effect | Key Molecular Marker |

| PNAP-6h | 4.8 ± 0.2 | S & G2/M Arrest | |

| PNAP-1 (Unsubstituted) | > 50 | Inactive | N/A |

| PNAP-7h (7-OH only) | 12.5 | Moderate Cytotoxicity | N/A |

| Colchicine (Ref) | ~0.05 | G2/M Arrest | Tubulin depolymerization |

| Cisplatin (Ref) | ~15.0 | DNA Damage | DNA Adducts |

Note: PNAP-6h demonstrates superior potency to Cisplatin in this specific cell line model, highlighting the efficacy of the scaffold.

References

-

Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015).[2] Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells.[1][2][3][4] PLOS One.[4] Link

-

Gao, F., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. Link

-

Kaplan-Özen, Z., et al. (2016).[5] Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents.[5] European Journal of Medicinal Chemistry. Link

-

Kuo, S. C., et al. (1993). Synthesis and biological activity studies of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 5. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Substituted Phenylnaphthalene Scaffold: Historical Discovery, Synthetic Evolution, and Therapeutic Applications

Introduction: From Industrial Fluids to Precision Medicine

Substituted phenylnaphthalenes represent a highly versatile class of polyaromatic hydrocarbons. Historically, these compounds were primarily isolated as byproducts of petroleum refining or synthesized via hazardous, low-yield high-temperature sulfur reactions with 1-phenyldialin[1]. However, the advent of modern catalytic chemistry—specifically the Suzuki-Miyaura palladium cross-coupling reaction in the late 1970s—revolutionized their accessibility, allowing for precise structural functionalization[1].

Initially, the exceptional thermal stability of the unsubstituted 1-phenylnaphthalene scaffold led to its evaluation by the Oak Ridge National Laboratory (ORNL) as a high-performance heat transfer fluid for Concentrating Solar Power (CSP) systems operating at temperatures exceeding 500°C[1]. Yet, the true potential of the phenylnaphthalene core was unlocked in the realm of medicinal chemistry. By substituting the naphthalene and phenyl rings with specific functional groups (e.g., hydroxyl, methoxy, or halogens), researchers discovered that the "2-phenylnaphthalene-type" structural pattern could act as a highly selective pharmacophore for diverse biological targets, ranging from estrogen receptors to the NLRP3 inflammasome[2],[3],[4].

Evolution of Phenylnaphthalene Synthesis and Applications.

Pharmacological Evolution of the 2-Phenylnaphthalene Scaffold

Oncology and the "2-Phenylnaphthalene-Type" Hypothesis

In the early 1990s and 2000s, drug discovery programs identified the planar "2-phenylnaphthalene-type" structural pattern as a potent scaffold for antineoplastic agents. Derivatives such as benzo[b]naphtho[2,3-d]furan-6,11-diones and 11H-indolo[3.2-c]quinolines were synthesized and evaluated against human promyelocytic leukemia cells (HL-60) and small-cell lung cancer (SCLC)[2]. The primary mechanism of action for these rigidified planar molecules was the inhibition of drug-stimulated topoisomerase II-mediated DNA cleavage, demonstrating robust cytotoxicity in the National Cancer Institute's 60-cell line panel[2].

Estrogen Receptor Beta (ERβ) Selectivity

A major breakthrough in endocrinology occurred when the 2-phenylnaphthalene scaffold was explored as a simplified, synthetic version of the phytoestrogen genistein[3]. Researchers utilized molecular docking to exploit two distinct binding orientations within the ligand-binding domain of estrogen receptors. By strategically modifying positions 1, 4, and 8 of the 2-phenylnaphthalene template, they developed ligands that achieved high selectivity for Estrogen Receptor Beta (ERβ) over ERα[3]. Because ERβ activation generally promotes apoptosis and inhibits the proliferative signaling of ERα, these selective ligands (such as the synthesized compound IIIM-983) became critical tools for targeted breast and prostate cancer therapies[4],[5].

Tyrosinase Inhibition

In dermatological research, hydroxyl-substituted 2-phenylnaphthalenes were synthesized as conformationally restricted analogs of oxyresveratrol and resveratrol. Molecular docking studies using ArgusLab 4.0.1 against the tyrosinase enzyme crystal structure (PDB ID: 3NQ1) revealed that these substituted phenylnaphthalenes effectively block the entrance of the active site, preventing substrate binding without directly interacting with the catalytic copper atoms[6]. The calculated binding energies showed a strong linear correlation (coefficient of 0.8865) with in vitro IC50 values, validating the scaffold for treating hyperpigmentation disorders[6].

NLRP3 Inflammasome Inhibition

Most recently, the ERβ agonist IIIM-983 (2-(4′-hydroxy-phenyl)-7-hydroxynaphthalene) and its synthetic analogs (such as IIIM-941 and various methoxy-substituted stilbenes) were discovered to be potent inhibitors of the NLRP3 inflammasome[4],[5]. The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of the pro-inflammatory cytokine IL-1β. Substituted 2-phenylnaphthalenes exert their anti-inflammatory effect by physically blocking the oligomerization of the Apoptosis-Associated Speck-like Protein containing a Caspase Recruitment Domain (ASC), thereby halting the assembly of the inflammasome complex and subsequent caspase-1 activation[4].

Mechanism of NLRP3 Inflammasome Inhibition by Substituted Phenylnaphthalenes.

Quantitative Data Summary

The following table synthesizes the primary biological targets, historical context, and key activity metrics of the various phenylnaphthalene derivatives discussed.

| Compound Class / Specific Agent | Primary Biological Target | Key Application / Activity Metric | Historical Context |

| 1-Phenylnaphthalene | Thermal degradation pathways | Heat Transfer Fluid (CSP) | Evaluated up to 500°C by ORNL for solar power loops[1] |

| 11H-indolo[3.2-c]quinolines | Topoisomerase II / DNA | Cytotoxicity (HL-60, SCLC) | Early 2000s antineoplastic rational drug design[2] |

| 2-Phenylnaphthalene Scaffold | Estrogen Receptor Beta (ERβ) | ERβ Agonist (Selective binding) | Explored as a simplified genistein analog via docking[3] |

| Hydroxyl-substituted analogs | Tyrosinase | IC50 correlation via ArgusLab | Synthesized as rigidified oxyresveratrol analogs[6] |

| IIIM-983 & IIIM-941 | NLRP3 Inflammasome (ASC) | 76-82% suppression of IL-1β | Blocks ASC oligomerization / induces autophagy[4],[5] |

Experimental Protocol: Synthesis and Validation of 2-Phenylnaphthalene NLRP3 Inhibitors

To ensure scientific integrity and reproducibility, the following protocol details the modern synthesis of methoxy-substituted 2-phenylnaphthalenes and the self-validating in vitro assay used to confirm their NLRP3 inhibitory activity.

Phase 1: Chemical Synthesis (TFA-Mediated Cycloaddition)

While traditional Suzuki coupling is effective, modern synthesis of highly substituted derivatives (like IIIM-983 analogs) often utilizes a stilbene precursor approach[4].

-

Precursor Preparation: Reduce aryl benzaldehydes to benzyl alcohols using Sodium Borohydride (NaBH4) at 0°C. Convert the resulting alcohols to benzyl bromides using N-bromosuccinimide (NBS).

-

Causality: NBS provides controlled, mild bromination essential for forming the subsequent Wittig salt without over-oxidizing the aromatic ring.

-

-

Wittig Reaction: React the benzyl bromides with triphenylphosphine to form a Wittig salt, followed by reaction with methoxy-substituted benzaldehydes to yield stilbenes (>80% yield).

-

Causality: The Wittig reaction ensures high stereoselectivity for the trans-stilbene intermediate, which is sterically required for the downstream cyclization.

-

-

TFA-Catalyzed Cleavage & Cycloaddition: Treat the electron-rich stilbene precursor with Trifluoroacetic acid (TFA).

Phase 2: In Vitro Validation (Self-Validating Macrophage Assay)

To validate the synthesized compound's ability to inhibit the NLRP3 inflammasome, a two-signal macrophage assay is employed[4].

-

Cell Seeding: Seed J774A.1 murine macrophages in appropriate culture plates.

-

Causality: J774A.1 cells possess a highly responsive, intact TLR4/NLRP3 signaling axis, making them the gold standard for inflammasome assays.

-

-

Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, 1 μg/mL) for 5.5 hours.

-

Causality: LPS binds to TLR4, activating NF-κB to upregulate the transcription of NLRP3 and pro-IL-1β. Without this priming step, the inflammasome components are not present in sufficient quantities to assemble.

-

-

Compound Incubation: Introduce the synthesized 2-phenylnaphthalene (e.g., at 10 μM) for 1 hour prior to the activation signal.

-

Causality: Pre-incubation allows the hydrophobic scaffold to penetrate the cell membrane and physically interact with cytosolic ASC proteins before the rapid assembly signal is triggered.

-

-

Activation (Signal 2): Stimulate the primed cells with ATP (3 mM) for 30 minutes.

-

Causality: ATP activates the P2X7 receptor, causing rapid intracellular potassium (K+) efflux. This ionic shift is the critical trigger for the physical oligomerization of NLRP3, ASC, and pro-caspase-1.

-

-

Quantification & Self-Validation: Analyze the cell supernatants via an IL-1β Enzyme-Linked Immunosorbent Assay (ELISA). Concurrently, perform a Lactate Dehydrogenase (LDH) release assay.

References

- Design of antineoplastic agents based on the '2-phenylnaphthalene-type' structural pattern--synthesis and biological activity studies of 11H-indolo[3.2-c]quinoline derivatives. Eur J Med Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuJJ0XIXJyeuY8Q4WnsRvNVXsa9g3mPINOyoqkd9ZV0K37gVLP_d3CVcoh9WWfsoAi-aA_ThQSqQ8EMEZOw8uTAZ2V0LQQS1GusPKqPpXEaKXLhVWnTVMix_2noOtEj0F84tJn]

- ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFi7WHQuCQ2DfP9VnaMupdEdLoAMIqoqSROKJAbeGT_F5QRp9vh0Sc4lCeR8zqA4xpJa8r87jjEt66l8_dhKccnrzujYAKvCFB1syuwASKILJaXJ_0kW-KboiA30uUbrmuuTXwrdKKcEs=]

- Molecular docking study of tyrosinase inhibitors using ArgusLab 4.0.1. ThaiScience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8vT0l8-3zPfIm6I6R9nPJSH46Hcd6w2aUiT47oKj4VoNgHTQcFmnJ_r-Irjz71C_D58-xUPPYqiZQ4GraG95Je6dptBj9-oNyNhMh0iCf7YJEJhjETe6_ivhuCSNC1VdhDZuLlf6E6boHIA3gjN7XEIoxrfvIWWWdpg==]

- Tetramethoxystilbene Inhibits NLRP3 Inflammasome Assembly via Blocking the Oligomerization of Apoptosis-Associated Speck-like Protein Containing Caspase Recruitment Domain: In Vitro and In Vivo Evaluation. ACS Pharmacology & Translational Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1psektuObnh03SMpX2T0dMzEOuKpA7LzCfX-HTKr3UUlwovof1R4swAgJjCyMxIi3IhXVpBNWO4cvBgxX0MIIQh4BjpkLkxdEt0TmjvKrkmo-PLal-NoClxQqRNCSuF-oJakpIPU01kINpI=]

- Phenylnaphthalene as a Heat Transfer Fluid for Concentrating Solar Power: Loop Tests and Final Report. Oak Ridge National Laboratory (ORNL).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ9MHfVSMAzkPteJZdDzfqdbkltWjTDb8-8HOW1hi0b6dAfxTXYOl5wWCDPP-2WSngO0TsOfLWOKv9PRefZCbnbKjowGoEKFVwls8--2nOKD0gmq1IsqWAjSYzVb1Xn6f5RqTzFbadfEx81p0yE6b29U7ABHsz]

- Scope of the reaction for synthesis of substituted 2-phenyl- naphthalenes a. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBRcZ0edSIwIAnkWWIZNRiZ3vdJZvMJSJcpPaPX7QnGUeoqxN1yXaZ2oztQQQsOmbSFjcUMSE6iI8f7_oNA19fVYQNQGvr36Z0H2PJIF2jFhhqP4rO1MaDE7I053Fr_PLfAWkDl8LEz8Bxyin1jrT9j8Qj7TeFmdTqRuBoZ2jm4tUP2HkC-hueLrki3zkzs4Z0jELaIYf7XBdGMBMgC26_kSm9qKlzDoiaIR6EnqWeK4cvdrzRp5lM]

- IIIM-941, a Stilbene Derivative Inhibits NLRP3 Inflammasome Activation by Inducing Autophagy. Frontiers in Immunology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-WYFyztmXIkruRIjkMwIwh4QRJxui5Z4StVu2uQIrTLO-5wu2A0_H88bI7Yevsi_weE8ntRN0Fmf-DQ3le3PPcjG-BfXZQG648hqKl1hgB0_YE2YXLC36Y9YwxubnKE2FU7aobEemsM87yoBcQNF0POHkm3hEBryU8OT5urz5Qvm3oy69sGfqTiDTL7pvQePvBOa9]

Sources

- 1. info.ornl.gov [info.ornl.gov]

- 2. Design of antineoplastic agents based on the '2-phenylnaphthalene-type' structural pattern--synthesis and biological activity studies of 11H-indolo[3.2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | IIIM-941, a Stilbene Derivative Inhibits NLRP3 Inflammasome Activation by Inducing Autophagy [frontiersin.org]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

Solubility Profile and Process Engineering: 2-Methoxy-7-phenylnaphthalene

This is an in-depth technical guide on the solubility and processing of 2-Methoxy-7-phenylnaphthalene , structured for researchers in organic electronics and process chemistry.

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 59115-44-5) is a critical intermediate in the synthesis of high-performance organic semiconductors, specifically Dinaphtho[2,3-b:2´,3´-f]thieno[3,2-b]thiophene (DNTT) derivatives. Unlike the final fused-ring semiconductors, which exhibit notoriously poor solubility, this precursor maintains a "solubility window" that allows for efficient purification via solution-phase techniques (chromatography, recrystallization) before the final ring-closure steps.

This guide defines the solubility landscape of this compound, providing experimental protocols for precise determination and thermodynamic modeling to optimize purification workflows.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: this compound

-

Molecular Formula:

[1][2] -

Molecular Weight: 234.30 g/mol

-

Physical State: Yellow crystalline solid[2]

-

Melting Point: 65.4–66.3 °C [1][2]

-

Key Functional Groups:

Part 2: Solubility Data & Solvent Compatibility

The solubility behavior of this compound is governed by the competition between the crystal lattice energy (driven by π-π stacking of the naphthalene/phenyl rings) and solvation enthalpy.

Qualitative Solubility Profile

The following data is synthesized from validated synthetic protocols [1, 2].

| Solvent Class | Representative Solvent | Solubility Status | Process Application |

| Halogenated | Dichloromethane (DCM) | High | Extraction, Column Chromatography (Eluent) |

| Halogenated | Chloroform ( | High | NMR Analysis, Homogeneous Reaction Medium |

| Aliphatic Hydrocarbon | Hexane | Temperature Dependent | Recrystallization (Soluble hot, crystallizes cold) |

| Aromatic Hydrocarbon | Toluene / Chlorobenzene | High | Reaction Solvent (Suzuki Coupling) |

| Polar Protic | Water | Insoluble | Aqueous Wash (Removal of inorganic salts) |

| Polar Protic | Ethanol / Methanol | Low to Moderate | Anti-solvent precipitation |

Thermodynamic Implications for Purification

The compound’s relatively low melting point (~66 °C) compared to its derivatives (DNTT melts >300 °C) indicates a lower lattice energy, making it the ideal stage for purification.

-

Recrystallization Strategy: The sharp solubility differential in Hexane (High

vs Temperature) allows for the removal of oligomeric impurities which remain in solution or insoluble catalyst residues which can be filtered hot. -

Chromatography: The high solubility in DCM permits high-loading flash chromatography, essential for removing unreacted phenylboronic acid or brominated precursors.

Part 3: Experimental Protocol for Precise Solubility Determination

While qualitative data exists, precise thermodynamic solubility (

Principle: Laser Nephelometry

This method detects the "Clear Point" (dissolution) and "Cloud Point" (precipitation) by monitoring the intensity of a laser beam passing through the solution.

-

Dissolution: Laser intensity increases or stabilizes at maximum transmission.

-

Precipitation: Laser intensity drops due to scattering by nucleated crystals.

Detailed Workflow

Equipment: Automated solubility workstation (e.g., Crystal16 or custom setup) with turbidity probes.

-

Preparation: Weigh accurate masses of this compound (e.g., 50, 100, 200, 500 mg) into four separate vials.

-

Solvent Addition: Add a fixed volume (e.g., 5.0 mL) of the target solvent (Toluene, Ethanol, or Hexane) to each vial.

-

Temperature Cycling:

-

Heat at 1.0 °C/min with magnetic stirring (700 rpm).

-

Record temperature (

) when transmission reaches 100%. -

Cool at 1.0 °C/min.

-

Record temperature (

) when transmission drops (metastable zone width determination).

-

-

Data Processing: Plot

vs

Visualization of Workflow

Figure 1: Dynamic Laser Monitoring workflow for determining solubility and Metastable Zone Width (MSZW).

Part 4: Thermodynamic Modeling & Prediction

To interpolate solubility at unmeasured temperatures, the experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model is highly accurate for naphthalene derivatives in organic solvents.

The Apelblat Equation

- : Mole fraction solubility.[5]

- : Absolute temperature (K).[2][5][6]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis (assuming linear

-

Prediction for this compound:

- > 0 (Endothermic): Solubility increases with temperature.

-

Entropy-Driven: The disordering of the crystal lattice upon dissolution is the primary driving force, particularly in non-polar solvents like hexane.

Part 5: Process Logic – From Synthesis to Purification

The solubility profile dictates the purification logic. The synthesis involves a Suzuki coupling in a biphasic or polar organic system. The workup relies on the compound's lipophilicity (DCM solubility) to separate it from inorganic salts (water insolubility), followed by a thermal switch (Hexane recrystallization) to achieve high purity.

Figure 2: Solubility-driven purification workflow. The switch from DCM (high solubility) to Hexane (temperature-dependent solubility) is the critical purification step.

References

-

Synthesis and Characterization: Title: General Synthesis of Dinaphtho[2,3-b:2´,3´-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Source: Supporting Information, AWS/Journal Repository. Context: Describes the synthesis of compound 1e (this compound), its melting point (65.4–66.3 ºC), and recrystallization from hexane. Link:

-

Methodology (Laser Monitoring): Title: An automated system for determining drug solubility based on laser monitoring technique.[6][7][8] Source:Journal of Laboratory Automation (via NIH/PubMed). Context: Establishes the validity of the laser monitoring method for solubility determination of organic solids. Link:

-

Thermodynamic Modeling: Title: Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid. Source:Journal of Chemical & Engineering Data.[5] Context: Provides the theoretical framework (Apelblat/Van't Hoff) for modeling solubility of methoxy-substituted aromatics. Link:

Sources

- 1. This compound | 59115-44-5 - BuyersGuideChem [buyersguidechem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

using 2-Methoxy-7-phenylnaphthalene as an intermediate in organic synthesis

This guide details the technical utility of 2-Methoxy-7-phenylnaphthalene (CAS: 59115-44-5) as a strategic intermediate in organic synthesis. It focuses on its role as a stable precursor for bioactive 2-phenylnaphthalene (PNAP) derivatives and its application in constructing extended

Executive Summary & Chemical Profile

This compound serves as a "masked" equivalent of 7-phenyl-2-naphthol. In medicinal chemistry, the methoxy group acts as a robust protecting group during the construction of the biaryl core via palladium-catalyzed cross-coupling. It is subsequently removed to reveal the hydroxyl handle, which is critical for hydrogen bonding in protein-ligand interactions—specifically in cytotoxicity against MCF-7 breast cancer cell lines.

In materials science, the 2,7-disubstitution pattern is privileged for liquid crystals and organic light-emitting diodes (OLEDs) because it maintains linearity and extends conjugation length without disrupting planar stacking.

| Property | Data |

| CAS Number | 59115-44-5 |

| Molecular Formula | C₁₇H₁₄O |

| Molecular Weight | 234.30 g/mol |

| Key Moiety | 2,7-Disubstituted Naphthalene |

| Primary Utility | Precursor to 7-phenyl-2-naphthol (Bioactive); Monomer for OLEDs |

Synthesis Protocol: The Suzuki-Miyaura Route

The most robust method for accessing this compound is the Suzuki-Miyaura coupling of 7-bromo-2-methoxynaphthalene with phenylboronic acid. This modular approach allows for the easy substitution of the phenyl ring with other aryl groups for SAR (Structure-Activity Relationship) studies.

Mechanism & Rationale

-

Catalytic Cycle: Palladium(0) undergoes oxidative addition into the C-Br bond (C7 position), followed by transmetallation with the activated boronate species, and finally reductive elimination to form the C-C biaryl bond.

-

Regioselectivity: The 2-methoxy group activates the ring electronically but directs electrophilic substitution to position 1. However, in this cross-coupling, the reactivity is dictated entirely by the bromine position (C7), ensuring 100% regiocontrol.

Step-by-Step Protocol

Reagents:

-

Substrate: 7-Bromo-2-methoxynaphthalene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: Toluene : Ethanol (4:1 ratio) or DME : Water

Procedure:

-

Preparation: In a round-bottom flask equipped with a condenser, dissolve 7-bromo-2-methoxynaphthalene (e.g., 1.0 g) and phenylboronic acid in the Toluene/Ethanol solvent mixture (approx. 0.1 M concentration relative to substrate).

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or HPLC.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous MgSO₄.[1]

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes) to yield this compound as a white solid.

Application 1: Medicinal Chemistry (Demethylation)

The primary pharmaceutical application of this intermediate is the synthesis of 7-phenyl-2-naphthol (PNAP-7h) . Research indicates that the hydroxyl group at the C7 position is essential for cytotoxic activity against MCF-7 breast cancer cells, likely acting via apoptosis induction (caspase activation).

Protocol: Demethylation using Boron Tribromide (BBr₃)[2][3][4]

Safety Note: BBr₃ is highly corrosive and reacts violently with moisture. Use a strictly dry setup.

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise via syringe. Maintain temperature below -70°C during addition.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4–12 hours. The solution will typically turn from colorless to a dark suspension.

-

Quenching: Cool the mixture back to 0°C. Carefully quench with saturated NaHCO₃ solution (Caution: Gas evolution).

-

Extraction: Extract with DCM or EtOAc. The product, 7-phenyl-2-naphthol, is more polar than the starting material.

-

Yield: Expect 90–98% yield.

SAR Insight

The conversion of the methoxy ether to the phenol increases hydrophilicity and enables hydrogen bond donation. In SAR studies, the 7-hydroxy analog showed significantly higher potency (IC50 = 4.8 μM range) compared to the 2-methoxy parent, validating the necessity of this deprotection step.

Application 2: Materials Science (Ring Fusion & Extension)

In the field of organic electronics, this compound serves as a scaffold for Scholl reactions or further electrophilic substitutions to create nanographenes or liquid crystals.

-

Electrophilic Substitution: The C1 position (ortho to the methoxy group) is highly activated. Bromination here allows for further coupling, creating "V-shaped" or "linear" polycyclic aromatic hydrocarbons (PAHs).

-

Oxidative Cyclodehydrogenation: Treatment with FeCl₃ or PIFA can induce ring fusion between the phenyl ring and the naphthalene core (at C8), potentially forming fluoranthene-type derivatives used in organic semiconductors.

Visual Workflows

Figure 1: Synthesis & Activation Pathway

This diagram illustrates the conversion of the bromo-precursor to the active pharmaceutical ingredient (API) candidate.

Caption: Modular synthesis of the bioactive 7-phenyl-2-naphthol core via the 2-methoxy intermediate.

Figure 2: Structure-Activity Relationship (SAR) Logic

Visualizing why the 7-phenyl substitution pattern is critical.

Caption: Dual-utility of the scaffold in Pharma (Cytotoxicity) and Materials (Conjugation).

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Oxygen in solvent (Homocoupling) | Sparge solvents with Argon for >15 mins before adding catalyst. |

| Incomplete Demethylation | Moisture in BBr₃ reaction | Ensure glassware is flame-dried; use fresh BBr₃; maintain N₂ atmosphere. |

| Black Precipitate (Pd) | Catalyst decomposition ("Pd Black") | Add catalyst last; ensure temperature is controlled; consider Pd(dppf)Cl₂ for difficult substrates. |

| Regioisomer Impurities | Impure starting material | Verify 7-bromo-2-methoxynaphthalene purity by NMR; 2-bromo-7-methoxy isomer is a common impurity. |

References

-

Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells.[2][3][4] PLOS One, 10(10), e0141184.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 49, 50. (Standard BBr3 Demethylation Protocol).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The 2-Phenylnaphthalene Scaffold in Medicinal Chemistry

Executive Summary

The 2-phenylnaphthalene (PNAP) core has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, it serves as a conformationally restricted, planar isostere to naturally occurring flavonoids like genistein. By systematically tuning the electronic and steric properties of the naphthalene and phenyl rings, medicinal chemists have successfully directed this scaffold toward multiple high-value therapeutic targets, including estrogen receptor beta (ER-β), topoisomerase II, and the MAPK/NF-κB inflammatory cascades. This application note synthesizes the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing and evaluating PNAP derivatives.

Pharmacological Applications & Mechanistic Insights

Selective Estrogen Receptor Modulators (SERMs)

The spatial arrangement of 2-phenylnaphthalenes closely mimics the A-ring of genistein, making it an ideal template for designing Selective Estrogen Receptor Modulators (SERMs). Molecular docking studies reveal that substituents at positions 1, 4, and 8 of the naphthalene ring dictate the binding orientation within the ER pocket[1]. By exploiting an alternate binding orientation—distinct from genistein—researchers have developed ligands with profound ER-β selectivity (e.g., WAY-202196). This selectivity is critical for treating chronic inflammatory diseases and estrogen-dependent cancers without triggering the feminizing or proliferative adverse effects associated with ER-α agonism[1].

Antineoplastic Agents & Apoptosis Induction

Hydroxylated PNAP derivatives exhibit potent cytotoxicity against human breast cancer cells (MCF-7). SAR studies indicate that a hydroxyl group at the C-7 position of the naphthalene ring is the critical active core, while additional hydroxylation at C-6 and the C-4' position of the phenyl ring synergistically enhances cytotoxicity[2]. For instance, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) downregulates cyclin D1, CDK4, and CDK2, leading to S-phase and G2/M-phase cell cycle arrest and subsequent apoptosis[2]. Furthermore, rigidifying the PNAP core into benzo[b]naphtho[2,3-d]furan-6,11-diones yields potent topoisomerase II inhibitors that induce DNA cleavage in promyelocytic leukemia and small-cell lung cancer (SCLC) models[3].

Anti-Inflammatory Action via MAPK/NF-κB Modulation

Beyond oncology and endocrinology, methoxy- and hydroxy-PNAPs demonstrate significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, specific PNAP derivatives inhibit the production of pro-inflammatory mediators by downregulating the phosphorylation cascades within the MAPK and NF-κB signaling pathways[4]. This positions the scaffold as a dual-action candidate for inflammation-driven pathologies.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological and synthetic data for key 2-phenylnaphthalene derivatives, highlighting how specific structural modifications dictate primary therapeutic indications.

| Compound / Derivative | Structural Modification | Primary Target / Model | Key Biological Effect / Yield | IC₅₀ / Affinity / Yield | Ref. |

| PNAP-6h | 6,7-dihydroxy, 4'-hydroxy | MCF-7 Breast Cancer Cells | S-phase arrest, Apoptosis | IC₅₀ = 4.8 μM | [2] |

| PNAP-2h | 6-hydroxy | MCF-7 Breast Cancer Cells | Cytotoxicity | 91% Synthesis Yield | [2] |

| WAY-202196 | 1,8-substituted PNAP | Estrogen Receptor β (ER-β) | Anti-inflammation, ER-β agonism | High ER-β Selectivity | [1] |

| Compound 8j | Benzo-fused PNAP dione | Topoisomerase II | DNA cleavage inhibition | Potent broad-spectrum | [3] |

| Unsubstituted PNAP | Core scaffold | Chemical Synthesis | Dimerization from styrene oxide | Excellent Yield (>90%) | [5] |

Mechanistic Visualization

The following diagram illustrates the divergent, multi-target pharmacological pathways modulated by the 2-phenylnaphthalene scaffold.

Multi-target pharmacological pathways of 2-phenylnaphthalene derivatives in medicinal chemistry.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for each major step.

Protocol A: Green Synthesis of the 2-Phenylnaphthalene Scaffold

This metal-free protocol utilizes a recyclable Brønsted acidic ionic liquid to synthesize the PNAP core via the homodimerization of styrene oxides[5].

Materials: Styrene oxide derivatives, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), diethyl ether, silica gel (60-120 mesh).

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL sealed reaction tube, combine the styrene oxide derivative (1.0 mmol) with [HNMP]⁺HSO₄⁻ (4.0 mmol).

-

Causality: The sealed tube prevents the escape of volatile intermediates (like phenylacetaldehyde) generated during the initial epoxide ring-opening. The ionic liquid acts dually as a solvent and a Brønsted acid catalyst, stabilizing the transition states required for the subsequent [4+2] Diels-Alder cycloaddition[5].

-

-

Thermal Activation: Stir the mixture at 100 °C for 8 hours. Monitor the reaction progress via Gas Chromatography (GC).

-

Phase Extraction: Cool the mixture to room temperature and extract with diethyl ether (3 × 10 mL).

-

Causality: Diethyl ether selectively partitions the non-polar 2-phenylnaphthalene product away from the highly polar ionic liquid. This allows the [HNMP]⁺HSO₄⁻ to remain intact in the aqueous/polar phase for recycling (up to 5 cycles without activity loss)[5].

-

-

Purification & Validation: Purify the concentrated organic layer via flash chromatography. Validate the product using GC-MS.

-

Self-Validation: The presence of a molecular ion peak at m/z = 204 (for the unsubstituted derivative) confirms the successful dimerization and aromatization (loss of water)[5].

-

Protocol B: In Vitro Cytotoxicity & Apoptosis Evaluation (MCF-7 Model)

This protocol evaluates the antineoplastic efficacy of hydroxylated PNAPs (e.g., PNAP-6h) and validates the mechanism of cell death[2].

Materials: MCF-7 human breast cancer cells, DMEM medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Hoechst 33342 stain.

Step-by-Step Methodology:

-

Cell Seeding: Plate MCF-7 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37 °C in 5% CO₂.

-

Compound Treatment: Treat the cells with varying concentrations of the PNAP derivative (0, 5, 10, 25, 50 μM) dissolved in DMSO (final DMSO concentration <0.1%) for 24 to 48 hours.

-

Causality: Hydroxyl groups at the C-6 and C-7 positions enhance hydrogen bonding with intracellular targets (e.g., CDKs), directly influencing the dose-dependent response[2].

-

-

Primary Viability Assay (MTT): Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

-

Causality: MTT is reduced by mitochondrial dehydrogenases. A drop in absorbance directly correlates with the S-phase and G2/M-phase cell cycle arrest induced by the PNAP derivative[2].

-

-

Orthogonal Validation (Hoechst Staining): In a parallel 6-well plate setup, wash treated cells with PBS, fix with 4% paraformaldehyde, and stain with Hoechst 33342 (10 μg/mL) for 15 minutes in the dark.

-

Self-Validation: Observe under a fluorescence microscope. While the MTT assay confirms a loss of viability, Hoechst staining differentiates the mechanism. The observation of nuclear shrinkage, hypercondensation, and fragmentation confirms that the PNAP derivative specifically induces apoptosis rather than non-specific necrosis[2].

-

References

- Source: Green Chemistry (RSC Publishing)

- Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells Source: PLOS One URL

- Design of antineoplastic agents on the basis of the "2-phenylnaphthalene-type" structural pattern. 2.

- ERβ Ligands. 3.

- 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 3. Design of antineoplastic agents on the basis of the "2-phenylnaphthalene-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

2-phenylnaphthalenes as fluorescent probes for cellular imaging